

Application Notes and Protocols: Stability of Hydroxy Itraconazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	rel-Hydroxy Itraconazole	
Cat. No.:	B15622575	Get Quote

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Introduction

Hydroxy itraconazole is the major active metabolite of the broad-spectrum antifungal agent, itraconazole. Possessing antifungal activity comparable to its parent compound, the concentration and stability of hydroxy itraconazole are critical parameters in pharmacokinetic and pharmacodynamic studies, as well as in the development of new formulations.[1][2] Understanding the stability of hydroxy itraconazole in various solutions is essential for accurate analytical measurements and for ensuring the integrity of research and preclinical data.

These application notes provide a summary of the known stability of hydroxy itraconazole in solution, based on available literature. It also includes detailed protocols for researchers to conduct their own stability assessments under various experimental conditions.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C35H38Cl2N8O5	[3]
Molecular Weight	721.63 g/mol	[3]
рКа	3.7 (for itraconazole)	[4]



Stability of Hydroxy Itraconazole in Solution: A Summary

Direct and detailed quantitative studies on the stability of hydroxy itraconazole in various solvents and pH conditions are limited in publicly available literature. However, data from pharmacokinetic studies and product information sheets provide valuable insights into its stability in biological matrices and recommended storage conditions for stock solutions.

General Storage Recommendations for Stock Solutions

Proper storage is crucial to maintain the integrity of hydroxy itraconazole solutions for experimental use.

Storage Condition	Duration	Notes
In Solvent (-80°C)	Up to 1 year	Recommended for long-term storage.
In Solvent (-20°C)	Up to 1 month	Suitable for short-term storage; protect from light.
Powder (-20°C)	Up to 3 years	

Data compiled from manufacturer recommendations.

Stability in Biological Matrices

Studies involving the analysis of hydroxy itraconazole in plasma provide some indications of its stability.



Matrix	Temperature	Duration	Finding	Reference
Human Plasma	-70°C	145 days	Stable	[3]
Human Plasma	Room Temperature	2 hours	Implied stability during sample processing	[5]
Controls (in unspecified matrix)	-80°C	6 weeks	No degradation observed	[6]

Inferred Stability from Itraconazole Forced Degradation Studies

Forced degradation studies on the parent drug, itraconazole, can offer potential insights into the lability of its core chemical structure, which it shares with hydroxy itraconazole. However, these are not direct data for the metabolite and should be interpreted with caution. Itraconazole has been shown to be susceptible to degradation under specific stress conditions.



Stress Condition	Finding for Itraconazole	Potential Implication for Hydroxy Itraconazole	Reference
Acidic Hydrolysis	Degradation observed	May also be susceptible to acidic conditions.	[7]
Alkaline Hydrolysis	Reported as stable in one study, but degraded in another.	Stability under alkaline conditions may be variable.	[7][8][9]
Oxidative (e.g., H ₂ O ₂)	Significant degradation observed	Likely susceptible to oxidation.	[10]
Photolytic (UV light)	Stable	May be stable under UV light.	[7]
Thermal	Stable	May be stable at elevated temperatures for short periods.	[7]

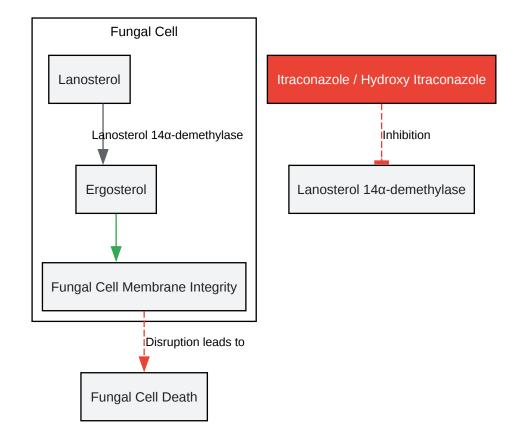
Signaling Pathways of Itraconazole and Hydroxy Itraconazole

Itraconazole and its active metabolite, hydroxy itraconazole, exert their biological effects through distinct signaling pathways.

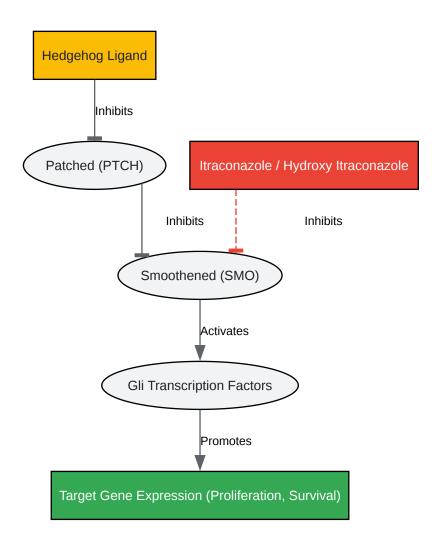
Antifungal Mechanism of Action

The primary antifungal activity of itraconazole and hydroxy itraconazole is the disruption of the fungal cell membrane. This is achieved by inhibiting the enzyme lanosterol 14α -demethylase, a key enzyme in the ergosterol biosynthesis pathway.[11][12] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.[13]

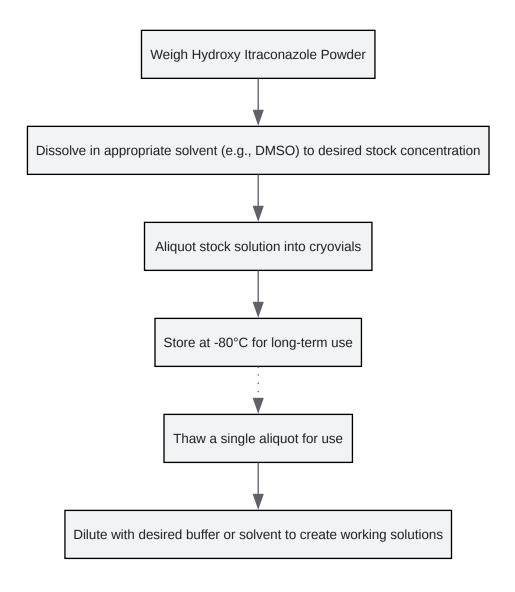












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- To cite this document: BenchChem. [Application Notes and Protocols: Stability of Hydroxy Itraconazole in Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622575#stability-of-hydroxy-itraconazole-in-solution]

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